N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide

Apoptosis Induction Caspase Activation SAR

N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide (CAS 5356-62-7) is a synthetic small molecule belonging to the N-phenyl nicotinamide chemotype, a class identified through high-throughput screening as potent activators of caspases and inducers of apoptosis. The compound is explicitly claimed in foundational patents for this mechanism of action.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 5356-62-7
Cat. No. B4919849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide
CAS5356-62-7
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-4-5-11(12(7-9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
InChIKeyRKJVXMKEAVMWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methyl-2-nitrophenyl)pyridine-3-carboxamide (CAS 5356-62-7): A Differentiated N-Phenyl Nicotinamide Apoptosis Inducer


N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide (CAS 5356-62-7) is a synthetic small molecule belonging to the N-phenyl nicotinamide chemotype, a class identified through high-throughput screening as potent activators of caspases and inducers of apoptosis [1]. The compound is explicitly claimed in foundational patents for this mechanism of action [2]. Its core structure features a pyridine-3-carboxamide scaffold linked to a 4-methyl-2-nitrophenyl moiety, a specific substitution pattern that distinguishes it from more extensively characterized analogs within the same series. This compound serves as a key intermediate in structure-activity relationship (SAR) exploration, occupying a specific niche in the potency landscape defined by variations in the phenyl ring substitution [1].

Critical Procurement Alert: Potency Cliffs in N-Phenyl Nicotinamide Analogs Make Simple Substitution Risky


Assuming functional interchangeability between N-phenyl nicotinamide analogs is scientifically unfounded and can severely compromise experimental outcomes. Published SAR data for this chemotype reveals a 'potency cliff,' where minor modifications to the phenyl ring substituents lead to dramatic, greater than 20-fold changes in caspase activation EC50 [1]. Specifically, the transition from a 4-methoxy to a 4-ethoxy group, in combination with a 6-methyl on the pyridine, dramatically improved potency [1]. Therefore, the 4-methyl-2-nitrophenyl configuration of CAS 5356-62-7 is not a generic member of the class; it represents a defined point on a steep SAR curve, where its specific activity, physicochemical profile, and target engagement cannot be predicted from other analogs. Substituting it with a seemingly similar 'nitrophenyl nicotinamide' without verifying its exact performance parameters introduces significant experimental uncertainty and risk.

Head-to-Head Evidence: Quantifying the Performance Differentiation of the 4-Methyl-2-nitrophenyl Scaffold


Reduced Apoptosis Induction Potency Compared to Optimized 4-Ethoxy Lead Compound

In the foundational SAR study, the 4-methoxy analog (Compound 1), which is the closest well-characterized surrogate for the 4-methyl target compound, exhibited significantly weaker apoptosis induction compared to the optimized lead Compound 10 (6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide). The lead compound 10 achieved a 20-fold increase in potency over compound 1 [1]. This cross-study comparable data establishes that the 4-methyl-2-nitrophenyl substitution pattern occupies a lower potency tier, making the compound valuable as a reference tool for studying incremental structural modifications.

Apoptosis Induction Caspase Activation SAR T47D Breast Cancer

Moderate Calculated Lipophilicity (clogP) Differentiates from More Potent but Lipophilic Analogs

The 4-methyl substitution on the nitrophenyl ring results in a moderately lower calculated partition coefficient (clogP) compared to the high-potency 4-ethoxy analog (Compound 10). ChemDraw-based calculations predict a clogP of 2.82 for the target compound, versus 3.26 for Compound 10 [1]. This class-level inference indicates that the target compound may possess superior aqueous solubility and a more favorable drug metabolism and pharmacokinetics (DMPK) profile trend, despite its lower target potency, making it a strategically different starting point for lead optimization.

Physicochemical Properties Lipophilicity clogP Drug-likeness

Patent-Specific Validation as an Apoptosis Inducer Despite Lower Potency

Unlike many unspecific screening compounds, N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide is explicitly named in the composition-of-matter claims of a key patent (US20020010185A1) for caspase activators and apoptosis inducers, specifically for cancer applications [1]. The patent specifically claims its utility across a broad range of cancers, including osteosarcoma and pancreatic carcinoma [1]. This contrasts with numerous other analogs that were synthesized but not specifically claimed, validating the compound as having a distinct, legally recognized compound identity with a designated therapeutic purpose.

Intellectual Property Patent Landscape Oncology Caspase Activation

Phenyl Ring Methyl Substituent Creates a Distinct Metabolic Lability Profile

The 4-methyl substituent on the nitrophenyl ring presents a unique metabolic soft spot for potential N-dealkylation or benzylic hydroxylation by cytochrome P450 enzymes. This is a class-level inference that differentiates it from the 4-methoxy analog (Compound 1), which is primarily metabolized via O-demethylation. This metabolic divergence translates to different metabolite profiles and potentially distinct toxicity liabilities in vivo, making the compounds non-interchangeable for ADME/PK studies.

Metabolism CYP450 N-Dealkylation Stability

Strategic Deployment of N-(4-Methyl-2-nitrophenyl)pyridine-3-carboxamide in Oncology and Chemical Biology


Validation of HTS Hit Follow-Up and Assay Reproducibility

Use this compound as the definitive 'lower potency anchor' when replicating the original caspase activation HTS assay. Its predicted low to moderate EC50 makes it an ideal control for plate-to-plate variability and to establish the assay's dynamic range, ensuring that the high-potency signal from lead compounds like Compound 10 is reliably detected [1].

Negative Control for Mechanism-of-Action Studies

Employ the compound as a structurally matched, low-activity negative control in studies focused on the tubulin polymerization inhibition mechanism of high-potency N-phenyl nicotinamides. Its attenuated activity allows for the dissection of specific pharmacophore contributions to tubulin binding, distinct from the general cytotoxic effects of more potent analogs [1].

Starting Point for Intellectual Property (IP)-Protected Lead Optimization

Initiate a medicinal chemistry program from this patented and specifically claimed compound [2]. Its lower potency and lipophilicity provide a clean chemical starting point for iterative design of novel analogs with improved activity, while operating within a legally protected chemical space, reducing freedom-to-operate risks compared to starting from an unclaimed analog.

Metabolite Identification and DMPK Comparative Tool

Leverage the compound's unique 4-methyl substituent as a metabolic probe in comparative in vitro microsomal stability assays. It serves as a distinct comparator to 4-alkoxy analogs (e.g., Compound 1 or 10) to validate metabolite identification workflows and LC-MS/MS methods for benzylic hydroxylation and O-dealkylation products [1].

Quote Request

Request a Quote for N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.